molecular formula C14H10F4N2O2 B12456475 2-methoxy-N'-(2,3,5,6-tetrafluorophenyl)benzohydrazide

2-methoxy-N'-(2,3,5,6-tetrafluorophenyl)benzohydrazide

Cat. No.: B12456475
M. Wt: 314.23 g/mol
InChI Key: DNQGTASRQSZDQJ-UHFFFAOYSA-N
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Description

2-methoxy-N’-(2,3,5,6-tetrafluorophenyl)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides It is characterized by the presence of a methoxy group and a tetrafluorophenyl group attached to the benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N’-(2,3,5,6-tetrafluorophenyl)benzohydrazide typically involves the reaction of 2-methoxybenzoic acid with hydrazine hydrate to form the corresponding benzohydrazide. This intermediate is then reacted with 2,3,5,6-tetrafluorobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N’-(2,3,5,6-tetrafluorophenyl)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The methoxy and tetrafluorophenyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-methoxy-N’-(2,3,5,6-tetrafluorophenyl)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-methoxy-N’-(2,3,5,6-tetrafluorophenyl)benzohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and tetrafluorophenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N’-(2,3,5,6-tetrafluorophenyl)benzamide: Similar structure but with an amide group instead of a hydrazide.

    4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol: Contains a methoxymethyl group and a tetrafluorophenyl group but differs in the core structure.

Uniqueness

2-methoxy-N’-(2,3,5,6-tetrafluorophenyl)benzohydrazide is unique due to the presence of both methoxy and tetrafluorophenyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H10F4N2O2

Molecular Weight

314.23 g/mol

IUPAC Name

2-methoxy-N'-(2,3,5,6-tetrafluorophenyl)benzohydrazide

InChI

InChI=1S/C14H10F4N2O2/c1-22-10-5-3-2-4-7(10)14(21)20-19-13-11(17)8(15)6-9(16)12(13)18/h2-6,19H,1H3,(H,20,21)

InChI Key

DNQGTASRQSZDQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC2=C(C(=CC(=C2F)F)F)F

Origin of Product

United States

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